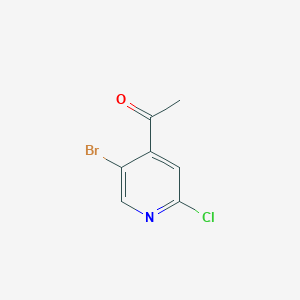
1-(5-Bromo-2-chloropyridin-4-YL)ethanone
Descripción general
Descripción
1-(5-Bromo-2-chloropyridin-4-YL)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Bromo-2-chloropyridin-4-YL)ethanone is a halogenated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its structural features, including a pyridine ring with bromine and chlorine substituents and a ketone functional group, suggest potential biological activities. This article explores the biological activity of this compound through literature review, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H6BrClN
- CAS Number : 1245915-91-6
The presence of halogen substituents is known to influence the electronic properties and reactivity of compounds, which can enhance their biological activity.
Anticancer Activity
A study on hydrazones containing pyridine moieties highlighted their cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structural features to this compound were evaluated for their growth inhibition on a panel of cancer cells. The results indicated that certain derivatives exhibited submicromolar GI50 values, suggesting strong anticancer potential .
| Compound | Cancer Cell Lines Tested | GI50 (µM) | Notes |
|---|---|---|---|
| Hydrazone A | 60 cell lines | <0.5 | High cytotoxicity |
| Hydrazone B | 60 cell lines | <1.0 | Moderate activity |
Antimicrobial Activity
Research on similar pyridine derivatives has shown promising results in terms of antimicrobial activity. For example, studies have reported that certain halogenated pyridines possess significant antibacterial and antifungal properties . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest by modulating key regulatory proteins, thereby preventing cancer cell proliferation .
- Interaction with Biological Targets : The compound's reactivity with nucleophiles and electrophiles suggests potential interactions with various biological targets, which could enhance its pharmacological profile .
Future Directions and Research Needs
Despite the promising structural characteristics of this compound, further research is necessary to fully elucidate its biological activities. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the structure influence biological activity.
Propiedades
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJDHLISMYKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















